(E)-3-(2,5-dimethoxyphenyl)-N-pentylprop-2-enamide
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Overview
Description
3-(2,5-Dimethoxyphenyl)-N-pentylacrylamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an acrylamide moiety with a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dimethoxyphenyl)-N-pentylprop-2-enamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with pentylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-N-pentylacrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-N-pentylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-dimethoxyphenyl)-N-pentylprop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid
Uniqueness
3-(2,5-Dimethoxyphenyl)-N-pentylacrylamide is unique due to its specific structural features, such as the presence of a pentyl chain and an acrylamide moiety. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-N-pentylprop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-11-17-16(18)10-7-13-12-14(19-2)8-9-15(13)20-3/h7-10,12H,4-6,11H2,1-3H3,(H,17,18)/b10-7+ |
InChI Key |
UCHQHNMPEUGXKC-JXMROGBWSA-N |
Isomeric SMILES |
CCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES |
CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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